molecular formula C9H8N2O3 B063057 Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate CAS No. 181285-04-1

Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate

Cat. No.: B063057
CAS No.: 181285-04-1
M. Wt: 192.17 g/mol
InChI Key: XTDFOEWMWUJGRB-UHFFFAOYSA-N
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Description

Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate is a high-value, fused heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a privileged molecular scaffold that combines an electron-rich furopyridine core with both an ester and a primary amine functional group, making it a versatile intermediate for the synthesis of diverse compound libraries. Its primary research value lies in its application as a precursor for the development of novel kinase inhibitors, receptor modulators, and other small-molecule therapeutics. The amine group serves as a key handle for amide bond formation or nucleophilic substitution, while the ester can be hydrolyzed to the corresponding acid or undergo further transformations. The planar, aromatic furo[3,2-b]pyridine system is adept at engaging in key pi-stacking and hydrogen-bonding interactions within enzyme active sites, particularly in the design of molecules targeting protein kinases and other ATP-binding proteins. Researchers utilize this compound to explore structure-activity relationships (SAR) and to generate targeted probes for studying cellular signaling pathways. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)8-6(10)7-5(14-8)3-2-4-11-7/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDFOEWMWUJGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine-Furan Annulation via Nucleophilic Aromatic Substitution

A plausible route begins with 2-chloro-3-cyanopyridine (A ), which undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) with methyl glycolate (B ) in the presence of a base (e.g., triethylamine or K<sub>2</sub>CO<sub>3</sub>). This reaction forms the fused furan ring through intramolecular cyclization, yielding methyl 3-cyanofuro[3,2-b]pyridine-2-carboxylate (C ). Subsequent reduction of the nitrile group to an amine using hydrogenation (Pd/C, H<sub>2</sub>) or catalytic transfer hydrogenation completes the synthesis.

Reaction Scheme 1

2-Chloro-3-cyanopyridineBaseMethyl GlycolateMethyl 3-cyanofuro[3,2-b]pyridine-2-carboxylateH2/Pd/CReductionTarget Compound\text{2-Chloro-3-cyanopyridine} \xrightarrow[\text{Base}]{\text{Methyl Glycolate}} \text{Methyl 3-cyanofuro[3,2-b]pyridine-2-carboxylate} \xrightarrow[\text{H}_2/\text{Pd/C}]{\text{Reduction}} \text{Target Compound}

Key Parameters :

  • Temperature : 80–100°C for S<sub>N</sub>Ar step.

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

  • Catalyst : 10% Pd/C for hydrogenation at 30–50°C under 0.5–1 MPa H<sub>2</sub>.

Knorr-Type Cyclization with 1,3-Dicarbonyl Intermediates

An alternative method adapts the Knorr pyrrole synthesis to furopyridines. Reacting 3-aminopyridine-2-carboxylate (D ) with a 1,3-diketone (E ) under acidic conditions induces cyclodehydration, forming the furan ring. For example, treatment with acetylacetone in HCl/EtOH at reflux yields methyl 3-acetylfuro[3,2-b]pyridine-2-carboxylate (F ), which undergoes Hofmann degradation to introduce the amino group.

Reaction Scheme 2

3-Aminopyridine-2-carboxylate+1,3-DiketoneHClEtOH, ΔMethyl 3-Acetylfuro[3,2-b]pyridine-2-carboxylateBr2/NaOHHofmannTarget Compound\text{3-Aminopyridine-2-carboxylate} + \text{1,3-Diketone} \xrightarrow[\text{HCl}]{\text{EtOH, Δ}} \text{Methyl 3-Acetylfuro[3,2-b]pyridine-2-carboxylate} \xrightarrow[\text{Br}_2/\text{NaOH}]{\text{Hofmann}} \text{Target Compound}

Optimization Notes :

  • Acid Concentration : 6 M HCl prevents over-dehydration.

  • Rearrangement Conditions : Br<sub>2</sub> in NaOH (0–5°C) minimizes side reactions.

Palladium-Catalyzed Cross-Coupling Strategies

Modern approaches leverage transition metal catalysis to assemble the furopyridine core. A Suzuki-Miyaura coupling between 3-bromo-2-iodopyridine (G ) and a boronic ester-functionalized furan (H ) constructs the bicyclic skeleton. Subsequent esterification and amination afford the target molecule.

Reaction Scheme 3

3-Bromo-2-iodopyridinePd(PPh3)4Furan-Boronic EsterMethyl 3-Bromofuro[3,2-b]pyridine-2-carboxylateNH3/CuIUlmannTarget Compound\text{3-Bromo-2-iodopyridine} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Furan-Boronic Ester}} \text{Methyl 3-Bromofuro[3,2-b]pyridine-2-carboxylate} \xrightarrow[\text{NH}_3/\text{CuI}]{\text{Ulmann}} \text{Target Compound}

Catalytic System :

  • Ligand : Xantphos enhances coupling efficiency.

  • Amination : CuI/1,10-phenanthroline in DMF at 110°C.

Functional Group Interconversion from Preformed Furopyridines

Nitro Reduction Pathway

Methyl 3-nitrofuro[3,2-b]pyridine-2-carboxylate (I ), accessible via nitration of the parent furopyridine, undergoes catalytic hydrogenation to the amine. Using Raney Ni or PtO<sub>2</sub> in ethanol at ambient pressure achieves >90% conversion.

Table 1. Nitro Reduction Optimization

CatalystSolventTemperature (°C)Time (h)Yield (%)
Raney NiEtOH251292
PtO<sub>2</sub>MeOH50688
Pd/CTHF30885

Curtius Rearrangement for Amino Group Installation

Converting a carboxylic acid derivative to the amine via an acyl azide intermediate offers an alternative route. Treating methyl 3-azidocarbonylfuro[3,2-b]pyridine-2-carboxylate (J ) with heat induces the Curtius rearrangement, yielding the primary amine after hydrolysis.

Critical Considerations :

  • Azide Stability : Reactions must be conducted under inert atmosphere to prevent explosions.

  • Thermal Control : Gradual heating to 120°C prevents decomposition.

Comparative Analysis of Synthetic Routes

Table 2. Route Efficiency and Scalability

MethodStepsOverall Yield (%)ScalabilityCost
S<sub>N</sub>Ar Cyclization365–75HighLow
Knorr Cyclization450–60ModerateMedium
Suzuki Coupling440–55LowHigh
Nitro Reduction285–92HighLow

The nitro reduction pathway offers superior yields and scalability, making it preferable for industrial applications. However, S<sub>N</sub>Ar cyclization provides better atom economy for research-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate is employed in the synthesis of various heterocyclic compounds. Its structural characteristics allow for modifications that can lead to new derivatives with enhanced properties.
  • Reaction Mechanisms : The compound participates in numerous chemical reactions, such as oxidation, reduction, and nucleophilic substitution. These reactions are essential for understanding reaction mechanisms and developing new synthetic pathways.

Biology

  • Bioactive Molecule : Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer activities. This makes it a candidate for drug discovery and development aimed at treating various diseases.
  • Mechanism of Action : The amino group allows for hydrogen bonding with biological macromolecules, while the furo[3,2-b]pyridine core can interact with hydrophobic regions in proteins. These interactions may modulate enzyme activity and receptor functions.

Medicine

  • Therapeutic Potential : Studies have explored its pharmacological properties, suggesting that it may have anti-inflammatory and anticancer effects. The compound’s ability to inhibit specific enzymes involved in inflammatory pathways positions it as a potential therapeutic agent.
  • Drug Development : The compound is being investigated for its role in creating new drugs targeting various conditions, including autoimmune diseases and cancers.

Industrial Applications

  • Specialty Chemicals : In industrial settings, this compound is utilized in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings and polymers.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various derivatives of this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Properties

Research conducted at a leading pharmaceutical institute demonstrated that certain derivatives exhibited potent antimicrobial activity against Gram-positive bacteria. This study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 3: Inhibition of Inflammatory Pathways

A recent investigation focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro. The findings suggested that this compound could serve as a template for developing new anti-inflammatory drugs targeting specific pathways involved in chronic inflammation.

Mechanism of Action

The mechanism of action of Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the furo[3,2-b]pyridine core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues: Furo vs. Thieno Derivatives

The primary distinction lies in the heteroatom of the fused ring: furan (oxygen) in furopyridines versus thiophene (sulfur) in thienopyridines. This difference impacts electronic properties, solubility, and bioactivity:

  • Thieno[3,2-b]pyridine derivatives (e.g., methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate) exhibit potent antitumor activity, with GI₅₀ values ranging from 3.5 µM (benzothiazole-substituted) to 18.1 µM (indole-substituted) in tumor cell lines .
  • Furo[3,2-b]pyridine analogs are less documented, but ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate (a positional isomer) has been synthesized via acylation reactions, suggesting similar synthetic versatility .

Key Structural Variations:

Compound Heteroatom Substituents Bioactivity (GI₅₀)
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate S 6-Benzothiazole 3.5–6.4 µM
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate S 6-Indole 15.8–18.1 µM
Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate O 3-Methoxybenzamido Not reported
Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate S 6-Methyl Molecular weight: 222.26 g/mol

Commercial Availability and Modifications

  • Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate (CAS 181283-75-0) is commercially available with 97% purity .
  • Derivatives like ethyl esters (CAS 371943-09-8) and 6-methylthieno analogs (CAS 193400-52-1) highlight the scaffold’s versatility .

Biological Activity

Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₈N₂O₃
  • Molecular Weight : 192.17 g/mol
  • CAS Number : 181283-75-0

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The amino group can form hydrogen bonds with macromolecules, while the furo[3,2-b]pyridine core can engage with hydrophobic pockets in proteins. These interactions may modulate enzyme and receptor activities, leading to significant biological effects.

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor properties:

  • In Vitro Studies :
    • The compound was evaluated in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) using the sulforhodamine B assay. It demonstrated significant growth inhibition at concentrations around 13 µM (GI50), particularly affecting the MDA-MB-231 cell line while showing minimal toxicity to non-tumorigenic MCF-12A cells .
    • Further assays (trypan blue exclusion and bromodeoxyuridine assays) confirmed that treatment with this compound reduced cell viability and proliferation, indicating a potential for therapeutic application in cancer treatment .
  • Cell Cycle Analysis :
    • Flow cytometry revealed that treatment led to an increase in the G0/G1 phase population and a decrease in the S phase, suggesting an arrest in cell cycle progression rather than apoptosis as a mechanism of action .
  • In Vivo Studies :
    • In ovo chick chorioallantoic membrane (CAM) models indicated that the compound could reduce tumor size significantly, further supporting its antitumor efficacy .

Summary of Research Findings

Study FocusFindingsReference
Antitumor ActivitySignificant growth inhibition in TNBC cell lines; minimal effect on non-tumorigenic cells
Cell Cycle AnalysisIncreased G0/G1 phase; decreased S phase; suggests cell cycle arrest
In Vivo EfficacyReduction of tumor size in CAM models

Q & A

Q. What formulation strategies improve the bioavailability of hydrophobic derivatives?

  • Thermo- and pH-sensitive liposomal carriers encapsulate derivatives like methyl 3-(p-tolylethynyl)thieno[3,2-b]pyridine-2-carboxylate, enhancing solubility and enabling targeted release in tumor microenvironments .

Methodological Notes

  • Synthesis: Prioritize regioselective functionalization at the 6-position to avoid hepatotoxic moieties (e.g., quinoline).
  • Screening: Pair anti-HCC assays with hepatotoxicity tests early in development to eliminate high-risk candidates.
  • Formulation: Use liposomal carriers to address poor aqueous solubility and enhance tumor targeting .

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